3-chloro-5-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-5-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a variety of functional groups, including a furan ring, a morpholine moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the furan, morpholine, and trifluoromethyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution of the chlorine atom may result in various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-chloro-5-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-chloro-5-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound also contains a furan ring and is used in the preparation of donor-acceptor polymers.
Trifluoromethylpyridine: This compound features a trifluoromethyl group and is used in various chemical applications.
Uniqueness
3-chloro-5-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholine moiety provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
3-chloro-5-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClF3N5O3/c20-15-16(18(29)24-4-2-5-27-6-9-30-10-7-27)26-28-14(19(21,22)23)11-12(25-17(15)28)13-3-1-8-31-13/h1,3,8,12,14,25H,2,4-7,9-11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHQTZOAMIHGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=CO4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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